

Application Notes and Protocols for (-)-SHIN1 in DMSO

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of (-)-SHIN1 stock solutions in dimethyl sulfoxide (DMSO). (-)-SHIN1 is a potent inhibitor of serine hydroxymethyltransferase 1 and 2 (SHMT1/2), crucial enzymes in one-carbon metabolism.[1] [2] Adherence to these guidelines is essential for ensuring the accuracy and reproducibility of experimental results.

Compound Data and Solubility

(-)-SHIN1 is a small molecule with the chemical name 6-Amino-1,4-dihydro-4-[5-(hydroxymethyl)[1,1'-biphenyl]-3-yl]-3-methyl-4-(1-methylethyl)pyrano[2,3-c]pyrazole-5-carbonitrile.[1] For optimal experimental outcomes, it is critical to begin with accurately prepared stock solutions. The following table summarizes the key quantitative data for (-)-SHIN1.



Property	Value	Source(s)
Synonyms	RZ-2994	[3][4][5]
Molecular Formula	C24H24N4O2	[1]
Molecular Weight	400.48 g/mol	[1]
Purity	≥98% (HPLC)	[1]
Appearance	White to off-white solid	[3]
Solubility in DMSO	Soluble to 50 mM. Other reported values include 66.67 mg/mL (166.48 mM), 80 mg/mL (199.76 mM), and ≥ 100 mg/mL (249.71 mM)	[3][4][6][7]
Storage (Powder)	Store at -20°C for up to 3 years	[3][6]
Storage (DMSO Stock Solution)	Store at -20°C for up to 1 year, or at -80°C for up to 2 years. Aliquoting is recommended to avoid repeated freeze-thaw cycles.	[3][6]

Experimental Protocol: Preparation of a 10 mM (-)-SHIN1 Stock Solution in DMSO

This protocol outlines the steps for preparing a 10 mM stock solution of **(-)-SHIN1** in DMSO, a common concentration for various in vitro and cell-based assays.

Materials:

- (-)-SHIN1 powder
- Anhydrous, sterile Dimethyl Sulfoxide (DMSO)[8][9]
- · Sterile, amber, or foil-wrapped microcentrifuge tubes or vials



- Calibrated balance
- Vortex mixer
- Pipettes and sterile filter tips

Procedure:

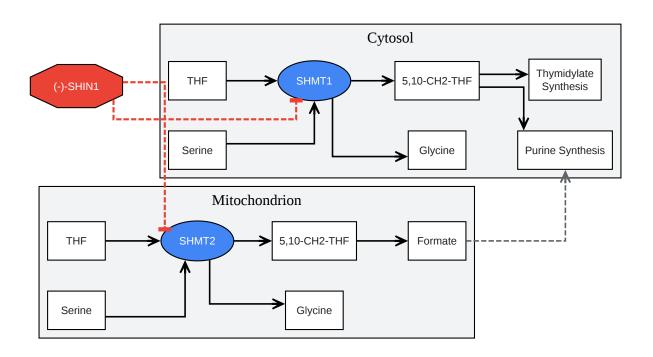
- Equilibration: Before use, allow the vial of **(-)-SHIN1** powder to reach room temperature to prevent condensation of atmospheric moisture, which can affect solubility and stability.[6]
- Weighing: In a suitable weighing vessel, carefully weigh out the required amount of (-)SHIN1 powder. To prepare 1 mL of a 10 mM stock solution, you will need 4.005 mg of (-)SHIN1 (based on a molecular weight of 400.48 g/mol).
- Dissolution:
 - Transfer the weighed (-)-SHIN1 powder into a sterile amber or foil-wrapped vial.
 - Add the calculated volume of anhydrous, sterile DMSO. For a 10 mM stock, add 1 mL of DMSO to 4.005 mg of (-)-SHIN1. Note: It is crucial to use newly opened or properly stored anhydrous DMSO, as absorbed water can significantly reduce the solubility of the compound.[3][7]
- Ensuring Complete Solubilization:
 - Tightly cap the vial and vortex the solution for 1-2 minutes.
 - Visually inspect the solution to ensure all the powder has dissolved. If precipitation or phase separation is observed, gentle heating and/or sonication can be used to aid dissolution.[3]
- Storage and Aliquoting:
 - Once the (-)-SHIN1 is fully dissolved, it is highly recommended to aliquot the stock solution into smaller, single-use volumes. This minimizes the number of freeze-thaw cycles, which can lead to compound degradation.[3][7]



- Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation.
- For long-term storage (up to 2 years), store the aliquots at -80°C. For shorter-term storage (up to 1 year), -20°C is adequate.[3]

Signaling Pathway and Mechanism of Action

(-)-SHIN1 is a potent inhibitor of both cytosolic (SHMT1) and mitochondrial (SHMT2) serine hydroxymethyltransferases.[10][11] These enzymes are central to one-carbon metabolism, a critical pathway for the biosynthesis of nucleotides (purines and thymidylate) and other essential biomolecules.[2][12] By inhibiting SHMT1 and SHMT2, (-)-SHIN1 disrupts the conversion of serine to glycine and the simultaneous production of one-carbon units.[2] This leads to a depletion of the building blocks necessary for DNA and RNA synthesis, ultimately causing cell cycle arrest and inhibiting cancer cell proliferation.[13][14] In some cancer cell lines, inhibition of SHMT by (-)-SHIN1 has also been shown to induce reactive oxygen species (ROS)-dependent apoptosis through the intrinsic signaling pathway.[15]





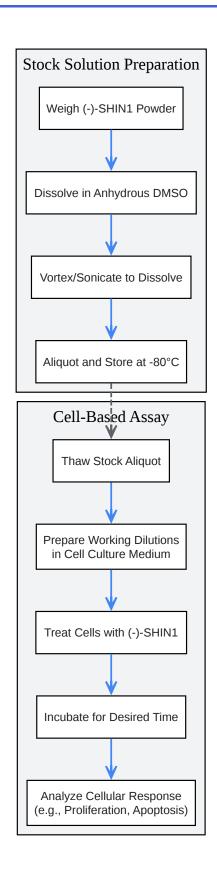
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Caption: (-)-SHIN1 inhibits SHMT1 and SHMT2.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for utilizing a **(-)-SHIN1** DMSO stock solution in cell-based assays.





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Caption: Workflow for using (-)-SHIN1 in assays.



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